3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound that features a bromophenyl group, a cyclohexylsulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanone group.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Introduction of the Cyclohexylsulfonyl Group: The final step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Scientific Research Applications
3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes or as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3S/c19-17-9-5-4-6-14(17)10-11-18(21)20-12-16(13-20)24(22,23)15-7-2-1-3-8-15/h4-6,9,15-16H,1-3,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPSWEBHTJMIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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